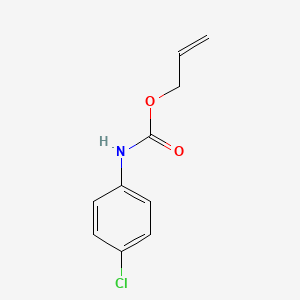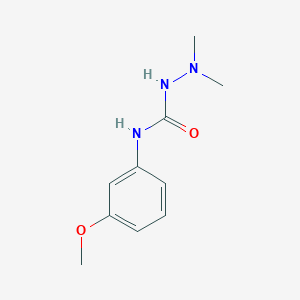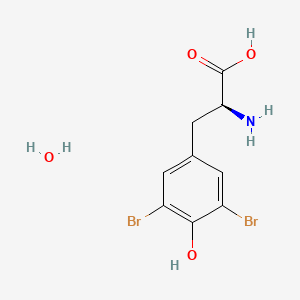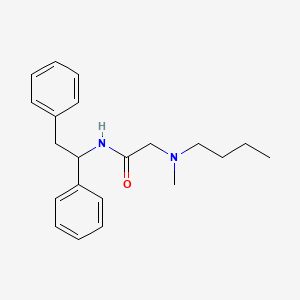![molecular formula C16H19N3O3S B11961762 (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylamino group, and a dioxidotetrahydrothienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include dimethylamine, cyanoacetic acid, and tetrahydrothiophene dioxide. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: This compound shares the dimethylamino group and has similar chemical properties.
(-)-Carvone: Although structurally different, (-)-carvone has similar applications in biological research and industry.
Uniqueness
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H19N3O3S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H19N3O3S/c1-19(2)15-5-3-12(4-6-15)9-13(10-17)16(20)18-14-7-8-23(21,22)11-14/h3-6,9,14H,7-8,11H2,1-2H3,(H,18,20)/b13-9+ |
Clé InChI |
XRBAAHAJVYOIRQ-UKTHLTGXSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)


![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)



![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)

![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)


